(5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone” is a heterocyclic compound that combines various functional groups. Let’s break down its name:
(5-Bromo-2-chlorophenyl): This part refers to the aromatic ring containing both bromine and chlorine substituents.
[4-(methylsulfonyl)piperazin-1-yl]: The piperazine ring, substituted with a methylsulfonyl group, is attached to the phenyl ring.
methanone: The carbonyl group (C=O) at the end of the structure indicates that it is a ketone.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is via nucleophilic substitution reactions. For example:
Bromination and Chlorination: Start with 2-chlorophenol and brominate it at the 5-position to obtain 5-bromo-2-chlorophenol.
Piperazine Derivatization: React 5-bromo-2-chlorophenol with piperazine, introducing the methylsulfonyl group.
Ketone Formation: Finally, convert the resulting intermediate into the ketone by oxidation.
Industrial Production:: Industrial-scale production methods may involve more efficient and scalable processes, but detailed information on large-scale synthesis is proprietary.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions due to the electron-rich aromatic system.
Oxidation and Reduction: The ketone group can be oxidized or reduced under appropriate conditions.
Substitution and Elimination: Various reagents can replace functional groups or eliminate them.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction of Ketone: Reduction of the ketone group leads to the alcohol derivative.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure makes it valuable for drug discovery programs.
Biological Activity: Investigate its effects on cellular processes, receptors, and enzymes.
Pharmacology: Explore its potential as an antiviral, anti-inflammatory, or anticancer agent.
Fine Chemicals: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and biological properties with related molecules to highlight its uniqueness.
Remember that research in this field is ongoing, and scientists continually explore novel applications for compounds like "(5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone."
Properties
Molecular Formula |
C12H14BrClN2O3S |
---|---|
Molecular Weight |
381.67 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrClN2O3S/c1-20(18,19)16-6-4-15(5-7-16)12(17)10-8-9(13)2-3-11(10)14/h2-3,8H,4-7H2,1H3 |
InChI Key |
PTHVKFSZANEAHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.